RSK2-IN-4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

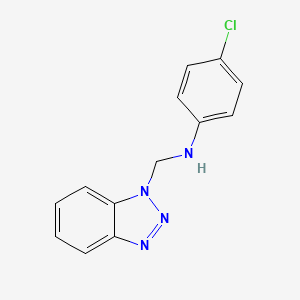

N-(benzotriazol-1-ylmethyl)-4-chloroaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4/c14-10-5-7-11(8-6-10)15-9-18-13-4-2-1-3-12(13)16-17-18/h1-8,15H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAXIVPIOCGFIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CNC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601232064 | |

| Record name | N-(4-Chlorophenyl)-1H-benzotriazole-1-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601232064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62001-32-5 | |

| Record name | N-(4-Chlorophenyl)-1H-benzotriazole-1-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62001-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(4-Chlorophenyl)-1H-benzotriazole-1-methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601232064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

RSK2-IN-4: An In-Depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of RSK2-IN-4, a small molecule inhibitor of Ribosomal S6 Kinase 2 (RSK2). This document details its mechanism of action, biochemical activity, and the experimental protocols used for its characterization, serving as a valuable resource for researchers in oncology, signal transduction, and drug discovery.

Introduction to RSK2 and Its Role in Disease

Ribosomal S6 Kinase 2 (RSK2) is a serine/threonine kinase that functions as a downstream effector of the Ras-MEK-ERK signaling pathway. This pathway is a critical regulator of numerous cellular processes, including cell proliferation, survival, and motility. Dysregulation of the ERK/RSK2 signaling axis has been implicated in the pathogenesis of various cancers, making RSK2 an attractive therapeutic target. RSK2 is known to phosphorylate a multitude of substrates in both the cytoplasm and the nucleus, thereby modulating gene expression and influencing cell cycle progression.

This compound: A Novel Triazole-Based Inhibitor

This compound, also referred to as compound 10 in its primary publication, is a novel synthetic molecule belonging to a series of triazole and benzotriazole derivatives designed as RSK2 inhibitors. It targets the N-terminal kinase domain (NTKD) of RSK2, binding to the ATP-binding site.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₁₃H₁₁ClN₄ |

| Molecular Weight | 258.71 g/mol |

| IUPAC Name | 1-((4-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d][1][2][3]triazole |

| Canonical SMILES | C1=CC=C2C(=C1)N=NN2CN(C3=CC=C(C=C3)Cl)C4=CN=CN=C4 |

| Appearance | White solid |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the RSK2 N-terminal kinase domain (NTKD). Molecular docking studies suggest that it occupies the ATP-binding pocket of the NTKD. The structure-activity relationship (SAR) analysis of the triazole and benzotriazole series indicates that the presence of an electron-donating group at the 4-position of the phenyl ring is a key determinant for inhibitory activity[4].

Quantitative Data

The following table summarizes the available quantitative data for this compound and its more potent analogs from the same chemical series as reported by Yuan et al. (2013).

| Compound | Structure | RSK2 Inhibition (%) @ 10 µM | RSK2 IC₅₀ (µM) |

| This compound (Compound 10) | 1-((4-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d][1][2][3]triazole | 13.73 | Not Reported |

| Compound 6 | 1-((4-methoxyphenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d][1][2][3]triazole | Not Reported | 2.86 |

| Compound 11 | 1-((4-(dimethylamino)phenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d][1][2][3]triazole | Not Reported | 3.19 |

| Compound 12 | 1-((4-hydroxyphenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d][1][2][3]triazole | Not Reported | 3.05 |

| Compound 14 | 1-((4-aminophenyl)(1H-1,2,4-triazol-1-yl)methyl)-1H-benzo[d][1][2][3]triazole | Not Reported | 2.09 |

Data sourced from Yuan J, et al. Chinese Journal of Chemistry, 2013, 31(9): 1192-1198.

Note: While this compound showed modest inhibitory activity, other compounds in the series with electron-donating substituents at the 4-position of the phenyl ring displayed more potent inhibition with IC₅₀ values in the low micromolar range.

Selectivity and Further Studies

As of the latest available data, the selectivity profile of this compound against other RSK isoforms (RSK1, RSK3, RSK4) and a broader panel of kinases has not been publicly reported. Furthermore, there are no published studies on the cellular or in-vivo activity of this compound. This represents a significant data gap and a crucial area for future investigation to validate its potential as a selective and cell-permeable probe for studying RSK2 biology.

Experimental Protocols

The following is a detailed methodology for the in vitro kinase assay used to characterize this compound and related compounds, as described in the primary literature.

In Vitro RSK2 Kinase Inhibition Assay

Objective: To determine the inhibitory effect of test compounds on the enzymatic activity of recombinant human RSK2.

Materials:

-

Recombinant human RSK2 (N-terminal kinase domain)

-

Biotinylated peptide substrate (e.g., Biotin-Ahx-RRRLSSLRA-OH)

-

ATP (Adenosine triphosphate)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds (dissolved in DMSO)

-

HTRF® KinEASE-STK S1 kit (Cisbio) or similar detection reagents

-

Microplates (e.g., 384-well, low volume, white)

-

Plate reader capable of HTRF® detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

Assay Reaction Mixture:

-

Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of the microplate.

-

Add 2.5 µL of the recombinant RSK2 enzyme solution (at a pre-determined optimal concentration) to each well.

-

Incubate the plate for 10 minutes at room temperature to allow for compound binding to the enzyme.

-

-

Initiation of Kinase Reaction:

-

Add 5 µL of the ATP/substrate mixture (containing both ATP and the biotinylated peptide substrate at their respective final concentrations) to each well to start the kinase reaction.

-

Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C).

-

-

Detection:

-

Stop the kinase reaction by adding 10 µL of the HTRF® detection buffer containing streptavidin-XL665 and a phosphospecific antibody labeled with Eu³⁺-cryptate.

-

Incubate the plate for 60 minutes at room temperature to allow for the binding of the detection reagents to the phosphorylated substrate.

-

-

Data Acquisition:

-

Read the plate on an HTRF®-compatible plate reader, measuring the emission at 665 nm and 620 nm.

-

The HTRF® ratio (665 nm / 620 nm) is proportional to the amount of phosphorylated substrate.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

For compounds showing significant inhibition, plot the percentage of inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Visualizations

Signaling Pathway

Caption: The canonical Ras/MEK/ERK/RSK2 signaling pathway.

Experimental Workflow

References

The Role of RSK2 in Triple-Negative Breast Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triple-negative breast cancer (TNBC) represents a significant clinical challenge due to its aggressive nature and lack of targeted therapies. Emerging evidence has identified Ribosomal S6 Kinase 2 (RSK2), a downstream effector of the Ras-MAPK signaling pathway, as a critical mediator of TNBC pathogenesis. Dysregulation of the MEK/ERK/RSK2 signaling axis is a frequent event in TNBC, contributing to enhanced cell proliferation, survival, metastasis, and resistance to conventional chemotherapies. This technical guide provides a comprehensive overview of the role of RSK2 in TNBC, detailing its involvement in key signaling cascades, summarizing preclinical data on its inhibition, and providing detailed protocols for essential experiments to facilitate further research and drug development in this area.

Introduction

Triple-negative breast cancer, defined by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression, accounts for 15-20% of all breast cancers.[1] It is associated with a poor prognosis, higher rates of metastasis, and a lack of targeted therapeutic options, leaving cytotoxic chemotherapy as the mainstay of treatment.[2] However, many patients develop resistance and experience relapse.[2] This underscores the urgent need to identify and validate novel molecular targets for the development of more effective therapies for TNBC.

One such promising target is the 90-kDa ribosomal S6 kinase 2 (RSK2), a serine/threonine kinase that functions as a downstream component of the mitogen-activated protein kinase (MAPK) signaling pathway.[2] Unbiased kinome-wide screens have identified RSK2 as a critical dependency for TNBC cell survival.[2] Subsequent studies have validated its role in driving TNBC proliferation, invasion, and resistance to apoptosis.[2] Activated RSK2 is frequently observed in TNBC patient tumors, and its expression levels have been correlated with adverse clinical outcomes.[3] This guide will delve into the molecular mechanisms underpinning the role of RSK2 in TNBC and its potential as a therapeutic target.

RSK2 Signaling in Triple-Negative Breast Cancer

RSK2 is a key signaling node that integrates inputs from multiple pathways, most notably the Ras/MAPK and PI3K pathways.[2] Its activation is a multi-step process initiated by extracellular signals such as growth factors binding to their receptors.

Activation Cascade

The canonical activation of RSK2 begins with the activation of the Ras-Raf-MEK-ERK cascade. Extracellular signal-regulated kinase (ERK) phosphorylates RSK2 at multiple sites, leading to the activation of its C-terminal kinase domain (CTKD). The activated CTKD then autophosphorylates the N-terminal kinase domain (NTKD), which is responsible for phosphorylating downstream substrates. PDK1, a key component of the PI3K pathway, also plays a role in the full activation of RSK2.[2]

Downstream Effectors

Once activated, RSK2 phosphorylates a wide array of cytoplasmic and nuclear substrates, thereby regulating diverse cellular processes. A critical downstream target of RSK2 in TNBC is the Y-box binding protein-1 (YB-1).[2] Phosphorylation of YB-1 by RSK2 on serine 102 is a key event that promotes its translocation to the nucleus, where it acts as a transcription factor for genes involved in proliferation, metastasis, and drug resistance, such as EGFR, MDR1, and uPA.[4] Other important substrates of RSK2 include the transcription factor CREB, the pro-apoptotic protein BAD, and the cell cycle regulator p27.

RSK2 as a Therapeutic Target

The critical role of RSK2 in TNBC biology makes it an attractive therapeutic target. Both genetic and pharmacological inhibition of RSK2 have demonstrated anti-tumor efficacy in preclinical models of TNBC.

Genetic Inhibition

Small interfering RNA (siRNA)-mediated knockdown of RSK2 has been shown to inhibit TNBC cell growth, induce apoptosis, and suppress tumor growth in mouse xenograft models.[2] These studies provided the initial validation of RSK2 as a therapeutic target in TNBC.

Pharmacological Inhibition

Several small molecule inhibitors targeting the NTKD of RSK have been developed. One of the first-in-class RSK inhibitors, SL0101, and its more potent analogue, PMD-026, have shown significant anti-tumor activity in TNBC cell lines and xenograft models.[5] Inhibition of RSK has been demonstrated to be as effective as MEK inhibitors in reducing metastatic foci, with the added advantage of not inducing the activation of the pro-survival AKT pathway, a known limitation of MEK inhibitors.[6]

Quantitative Data on RSK2 Inhibition in TNBC

The following tables summarize key quantitative data from preclinical studies on the efficacy of RSK2 inhibition in TNBC.

Table 1: In Vitro Efficacy of RSK2 Inhibitors in TNBC Cell Lines

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| PMD-026 | MDA-MB-231 | Anchorage-independent growth | 0.2 - 6.2 | [5] |

| PMD-026 | MDA-MB-468 | Anchorage-independent growth | 0.2 - 6.2 | [5] |

| PMD-026 | Heterogeneous Panel | Anchorage-dependent growth | 1.8 - 8.4 | [5] |

| Arnicolide D | MDA-MB-231 | MTT Assay (48h) | 5.211 | [7] |

| Arnicolide D | MDA-MB-468 | MTT Assay (48h) | 3.405 | [7] |

| Berberine | MDA-MB-231 | MTT Assay | 0.19 - 16.7 | [8] |

| N-phenyl pyrazoline 5 | MDA-MB-231 | MTT Assay | 21.55 | [9] |

Table 2: In Vivo Efficacy of RSK2 Inhibition in TNBC Xenograft Models

| Treatment | Xenograft Model | Outcome | Result | Reference |

| PMD-026 | MDA-MB-231 | Tumor Growth Inhibition | 72% (p ≤ 0.001) | [5] |

| PMD-026 | MDA-MB-468 | Tumor Regression | 73% (p ≤ 0.001) | [5] |

| RSK2 siRNA | TNBC Xenograft | Tumor Growth Suppression | Significant | [2] |

| Arnicolide D (50 mg/kg) | MDA-MB-231 | Tumor Weight Reduction | 41.0% | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of RSK2 in TNBC.

siRNA-Mediated Knockdown of RSK2

This protocol describes the transient knockdown of RSK2 expression in TNBC cells using small interfering RNA (siRNA).

Materials:

-

TNBC cell lines (e.g., MDA-MB-231, Hs578T)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

siRNA targeting RSK2 and non-targeting control siRNA

-

Transfection reagent (e.g., Lipofectamine RNAiMAX)

-

Opti-MEM I Reduced Serum Medium

-

6-well plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

One day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of complete growth medium. Ensure cells are 70-90% confluent at the time of transfection.

-

For each well to be transfected, prepare two tubes:

-

Tube A: Dilute 20 pmol of siRNA in 100 µL of Opti-MEM.

-

Tube B: Dilute 5 µL of Lipofectamine RNAiMAX in 100 µL of Opti-MEM.

-

-

Combine the contents of Tube A and Tube B, mix gently, and incubate for 5 minutes at room temperature to allow for the formation of siRNA-lipid complexes.

-

Add the 200 µL of siRNA-lipid complex mixture drop-wise to the cells in the 6-well plate.

-

Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.

-

Harvest the cells to assess knockdown efficiency by Western blot or qRT-PCR and for use in downstream functional assays.

Cell Proliferation (MTT) Assay

This assay measures cell viability and proliferation based on the metabolic activity of the cells.

Materials:

-

TNBC cells

-

96-well plates

-

Complete growth medium

-

RSK2 inhibitor or vehicle control

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed 5,000 cells per well in a 96-well plate with 100 µL of complete growth medium and allow them to adhere overnight.

-

Treat the cells with various concentrations of the RSK2 inhibitor or vehicle control for the desired time period (e.g., 24, 48, 72 hours).

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

Transwell Migration Assay

This assay assesses the migratory capacity of TNBC cells in response to a chemoattractant.

Materials:

-

TNBC cells

-

Transwell inserts with 8 µm pore size membranes

-

24-well plates

-

Serum-free medium

-

Medium with a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Methanol for fixation

-

Crystal violet staining solution

Procedure:

-

Starve the TNBC cells in serum-free medium for 12-24 hours prior to the assay.

-

Add 600 µL of medium containing the chemoattractant to the lower chamber of the 24-well plate.

-

Resuspend the starved cells in serum-free medium and seed 1 x 10^5 cells in 100 µL into the upper chamber of the Transwell insert.

-

Incubate the plate at 37°C for 16-24 hours.

-

After incubation, remove the non-migrated cells from the upper surface of the membrane by gently scraping with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

-

Stain the migrated cells with 0.5% crystal violet for 20 minutes.

-

Wash the inserts with water and allow them to air dry.

-

Count the number of migrated cells in several random fields under a microscope.

Tumor Xenograft Model

This in vivo model evaluates the effect of RSK2 inhibition on tumor growth.

Materials:

-

Immunocompromised mice (e.g., NOD/SCID)

-

TNBC cells (e.g., MDA-MB-231)

-

Matrigel

-

RSK2 inhibitor or vehicle control

-

Calipers for tumor measurement

Procedure:

-

Harvest TNBC cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.

-

Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the RSK2 inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injection).

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Conclusion and Future Directions

RSK2 has emerged as a compelling therapeutic target for triple-negative breast cancer. Its central role in mediating key oncogenic processes, coupled with promising preclinical data on its inhibition, provides a strong rationale for its clinical investigation. The development of potent and selective RSK2 inhibitors, such as PMD-026, is a significant step forward in this endeavor.

Future research should focus on several key areas. Firstly, the identification of predictive biomarkers of response to RSK2 inhibitors will be crucial for patient stratification in clinical trials. Phosphorylated YB-1 is a promising candidate in this regard.[2] Secondly, exploring the potential of combination therapies involving RSK2 inhibitors and other agents, such as chemotherapy or immunotherapy, may lead to enhanced anti-tumor efficacy and overcome potential resistance mechanisms. Finally, a deeper understanding of the non-canonical functions of RSK2 and its role in the tumor microenvironment will likely unveil new avenues for therapeutic intervention. Continued efforts in these areas hold the promise of translating the targeting of RSK2 into a clinically effective strategy for the treatment of triple-negative breast cancer.

References

- 1. mdpi.com [mdpi.com]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Patient-derived xenografts of triple-negative breast cancer reproduce molecular features of patient tumors and respond to mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Arnicolide D Inhibits Triple Negative Breast Cancer Cell Proliferation by Suppression of Akt/mTOR and STAT3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Inhibitory Effect of RSK2-IN-4 on the MAPK/ERK Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the emerging role of RSK2-IN-4 as an inhibitor of the p90 ribosomal S6 kinase 2 (RSK2), a key downstream component of the Mitogen-Activated Protein Kinase/Extracellular signal-regulated kinase (MAPK/ERK) signaling pathway. This document details the mechanism of action of this compound, presents available quantitative data on its inhibitory activity, and provides detailed experimental protocols for its characterization.

Introduction to the MAPK/ERK Pathway and the Role of RSK2

The Ras-Raf-MEK-ERK pathway is a critical signaling cascade that regulates a multitude of cellular processes, including cell proliferation, differentiation, survival, and motility. Dysregulation of this pathway is a common hallmark of various cancers, making its components attractive targets for therapeutic intervention. Upon activation by extracellular stimuli such as growth factors, a phosphorylation cascade is initiated, culminating in the activation of ERK1 and ERK2.

Activated ERK then phosphorylates a variety of downstream substrates, including the p90 ribosomal S6 kinase (RSK) family of serine/threonine kinases. The RSK family consists of four isoforms in mammals (RSK1-4). RSK2, in particular, has been implicated in promoting cell growth, proliferation, and survival, and its upregulation is observed in several cancers. It exerts its effects by phosphorylating a diverse array of substrates involved in gene transcription, mRNA translation, and the regulation of apoptosis. Given its role in oncogenesis, the development of specific RSK2 inhibitors is an active area of research.

This compound: An Inhibitor of RSK2

This compound has been identified as an inhibitor of RSK2. It functions by binding to the ATP-binding site within the N-terminal kinase domain (NTKD) of RSK2.[1] The inhibitory activity of this compound is influenced by the presence of an electron-donating group at the 4-position of its phenyl ring.[1]

Quantitative Data on RSK2 Inhibitors

| Inhibitor | Target(s) | IC50 (RSK2) | Other Information |

| This compound | RSK2 | Not Reported | 13.73% inhibition of RSK2 activity at 10 µM. Binds to the ATP-binding site of the NTKD.[1] |

| BI-D1870 | RSK1, RSK2, RSK3, RSK4 | 24 nM | An ATP-competitive inhibitor of RSK isoforms.[2] |

| SL0101 | RSK1, RSK2 | ~0.4 µM | A naturally occurring flavonoid glycoside that binds to a distinct pocket in the NTKD.[3] |

| BIX02565 | RSK (NTKD) | ~1.2 µM | Inhibits the N-terminal kinase domain of RSK.[4] |

| RSK-IN-2 | RSK1, RSK2, RSK3, RSK4 | 37.89 nM | Inhibits tumor cell proliferation and induces apoptosis.[2] |

| Kaempferol | RSK2 | ~7 µM | A natural flavonoid that suppresses RSK2 activity.[5] |

Experimental Protocols

To facilitate research into this compound and other inhibitors of the MAPK/ERK pathway, detailed protocols for key experiments are provided below.

In Vitro RSK2 Kinase Assay

This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of RSK2.

Materials:

-

Recombinant active RSK2 enzyme

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Substrate (e.g., a synthetic peptide like KRRRLSSLRA or a protein substrate like GST-NFAT3)

-

[γ-³²P]ATP or a non-radioactive ATP detection system (e.g., ADP-Glo™ Kinase Assay)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Phosphocellulose paper or other means of separating phosphorylated substrate

-

Scintillation counter or luminescence reader

Procedure (Radiometric Assay): [5]

-

Prepare a reaction mixture containing Kinase Assay Buffer, the RSK2 substrate, and the desired concentration of the test compound (or vehicle control).

-

Initiate the kinase reaction by adding recombinant active RSK2 and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 6x SDS sample buffer) or by spotting the reaction mixture onto phosphocellulose paper.

-

If using phosphocellulose paper, wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the amount of incorporated ³²P in the substrate using a scintillation counter.

-

Calculate the percentage of inhibition by comparing the activity in the presence of the inhibitor to the vehicle control.

Procedure (Luminescent Assay - ADP-Glo™): [6]

-

In a multi-well plate, add the test compound, recombinant RSK2 enzyme, substrate, and ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure luminescence using a plate reader. The signal is directly proportional to the amount of ADP formed and thus the kinase activity.

Western Blot Analysis of ERK Phosphorylation

This protocol is used to assess the effect of this compound on the upstream activation of the MAPK/ERK pathway by measuring the phosphorylation status of ERK1/2 in cultured cells.

Materials:

-

Cultured cells (e.g., a cancer cell line with an active MAPK/ERK pathway)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Stimulant to activate the ERK pathway (e.g., EGF, PMA), if necessary

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound for a specified duration. If required, stimulate the cells with a growth factor (e.g., EGF) for a short period before harvesting to induce ERK phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or similar protein assay to ensure equal loading.

-

SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size using SDS-PAGE and then transfer them to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: After further washes, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the bound antibodies and re-probed with an antibody against total ERK1/2.

-

Analysis: Quantify the band intensities using densitometry software. The level of ERK phosphorylation is determined by the ratio of the p-ERK signal to the t-ERK signal.

Cell Viability/Proliferation Assay

This assay determines the effect of this compound on the viability and proliferation of cells, which is a downstream consequence of inhibiting the MAPK/ERK pathway.

Materials:

-

Cultured cells

-

96-well cell culture plates

-

Test compound (this compound)

-

Cell viability reagent (e.g., MTT, MTS, or a reagent for a luminescent-based assay like CellTiter-Glo®)

-

Plate reader (spectrophotometer or luminometer)

Procedure (MTT Assay): [9]

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 1-4 hours at 37°C. The MTT is reduced by metabolically active cells to form a purple formazan product.

-

Add a solubilization solution (e.g., DMSO or a specialized solubilizing agent) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Visualizations

MAPK/ERK Signaling Pathway with this compound Inhibition

Caption: The MAPK/ERK signaling cascade and the inhibitory action of this compound on RSK2.

Experimental Workflow for Evaluating an RSK2 Inhibitor

Caption: A typical workflow for characterizing the efficacy of an RSK2 inhibitor.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. tandfonline.com [tandfonline.com]

- 4. The RSK Inhibitor BIX02565 Limits Cardiac Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Regulatory Mechanism for RSK2 NH2-Terminal Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. promega.com [promega.com]

- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Investigating the Downstream Targets of RSK2 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the downstream targets of Ribosomal S6 Kinase 2 (RSK2) inhibition, providing a comprehensive overview of the key signaling pathways and molecular substrates affected. This document summarizes quantitative data, details experimental methodologies, and presents visual diagrams of the core signaling cascades and workflows to facilitate a deeper understanding of the therapeutic potential of targeting RSK2.

Introduction to RSK2 Signaling

p90 Ribosomal S6 Kinase 2 (RSK2) is a serine/threonine kinase that functions as a critical downstream effector of the Ras-MAPK signaling pathway.[1][2] Activated by extracellular signal-regulated kinase (ERK), RSK2 plays a pivotal role in a multitude of cellular processes, including cell proliferation, survival, motility, and apoptosis.[1][3] Its dysregulation is frequently implicated in various cancers, making it an attractive target for therapeutic intervention.[1][4] RSK2 exerts its effects by phosphorylating a diverse array of substrates, ranging from transcription factors and epigenetic modifiers to other kinases and signaling molecules.[5][6] Understanding the specific downstream targets of RSK2 is paramount for developing effective and targeted inhibitors.

Key Downstream Signaling Pathways and Targets

RSK2 is a central node in cellular signaling, influencing several critical pathways. Inhibition of RSK2 leads to a cascade of effects on these pathways, impacting cellular function.

Regulation of Transcription and Epigenetics

RSK2 directly phosphorylates and activates several transcription factors, thereby modulating gene expression programs that control cell growth and survival. Key targets include:

-

CREB (cAMP response element-binding protein): RSK2-mediated phosphorylation of CREB at Ser133 is a crucial step in activating the transcription of genes involved in cell survival and proliferation.[7][8]

-

c-Fos: As a component of the AP-1 transcription factor, c-Fos is a well-established substrate of RSK2.[9][10] Phosphorylation of c-Fos by RSK2 enhances its stability and transcriptional activity, promoting cell transformation.[10]

-

ATF4 (Activating Transcription Factor 4): RSK2 can phosphorylate ATF4, another transcription factor involved in cellular stress responses and differentiation.[5]

-

p53: RSK2 has been shown to phosphorylate the tumor suppressor p53, potentially modulating its activity in response to cellular stress.[5][8]

-

Histone H3: RSK2 can phosphorylate histone H3 at Ser10, an epigenetic modification associated with transcriptional activation and chromatin remodeling.[5][9]

Control of Cell Survival and Apoptosis

RSK2 promotes cell survival by phosphorylating and inhibiting pro-apoptotic proteins and activating anti-apoptotic pathways. Important substrates in this context include:

-

BAD (Bcl-2-associated death promoter): Phosphorylation of BAD by RSK2 prevents its interaction with the anti-apoptotic protein Bcl-2, thereby promoting cell survival.[7][9]

-

DAPK1 (Death-associated protein kinase 1): RSK2 can phosphorylate and suppress the pro-apoptotic function of DAPK1.[7]

-

GSK3β (Glycogen synthase kinase 3β): RSK2 phosphorylates GSK3β at Ser9, leading to its inhibition.[10][11] This inhibition contributes to enhanced cell survival and stress tolerance.[11]

-

Caspase-8: RSK2 can regulate apoptosis by influencing the activity of caspase-8.[5][6]

Regulation of Cell Motility and Metastasis

RSK2 plays a significant role in promoting cell migration and invasion, key processes in cancer metastasis.[12][13] A critical downstream target in this pathway is:

-

LARG (Leukemia-Associated RhoGEF): RSK2 directly phosphorylates LARG, a Rho guanine nucleotide exchange factor (RhoGEF). This phosphorylation activates Rho GTPases, such as RhoA, which are central regulators of the actin cytoskeleton and cell motility.[13]

Modulation of mTOR Signaling

RSK2 can influence the mTOR signaling pathway, a master regulator of cell growth and metabolism. It can directly phosphorylate and inhibit TSC2, a negative regulator of mTORC1, thereby promoting mTORC1 activity.[7][10]

Data Presentation: Effects of RSK2 Inhibition

The following tables summarize quantitative data from various studies on the effects of RSK2 inhibition on its downstream targets.

Table 1: Effect of RSK2 Inhibition on Protein Phosphorylation

| Downstream Target | Phosphorylation Site | Cell Line | RSK2 Inhibitor | Change in Phosphorylation | Reference |

| CREB | Ser133 | Fibroblasts | - | Required for EGF-stimulated phosphorylation | [7] |

| Histone H3 | Ser10 | JB6 Cl41 | Kaempferol | Suppressed EGF-induced phosphorylation | [9] |

| GSK3β | Ser9 | MEFs | - | Suppressed in RSK2-/- MEFs | [11] |

| LARG | Ser1288 | Glioblastoma | - | RSK2-dependent phosphorylation | [13] |

| YB-1 | - | SUM149 | Luteolin | Inhibited | [14] |

Table 2: Phenotypic Effects of RSK2 Inhibition

| Cellular Process | Cell Line | RSK2 Inhibitor/Method | Observed Effect | Reference |

| Cell Proliferation | Esophageal Squamous Cell Carcinoma | SL0101 | Suppressed proliferation | [15] |

| Cell Proliferation | Melanoma | RSK2 knockdown | Inhibited proliferation | [3] |

| Cell Transformation | JB6 Cl41 | Kaempferol | Suppressed EGF-induced transformation | [9] |

| Cell Invasion | Cancer cells | FMK-MEA | Attenuated invasion | [12] |

| Apoptosis | Osteosarcoma | RSK2 shRNA | Increased apoptosis | [10] |

| Chemosensitivity | Osteosarcoma | RSK2 shRNA | Enhanced chemosensitivity | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the downstream targets of RSK2.

Kinase Assay

Objective: To determine if a protein is a direct substrate of RSK2.

Methodology:

-

Protein Purification: Recombinant active RSK2 and the purified potential substrate protein are required.

-

Reaction Mixture: The kinase reaction is typically performed in a buffer containing ATP (often radiolabeled with γ-³²P), MgCl₂, and the purified RSK2 and substrate.

-

Incubation: The reaction mixture is incubated at 30°C for a specified time (e.g., 30 minutes).

-

Termination: The reaction is stopped by adding SDS-PAGE loading buffer.

-

Analysis: The reaction products are resolved by SDS-PAGE. Phosphorylation of the substrate is detected by autoradiography (if using radiolabeled ATP) or by Western blotting with a phospho-specific antibody.

Phosphoproteomics Analysis

Objective: To identify novel downstream targets of RSK2 on a global scale.

Methodology:

-

Cell Culture and Treatment: Cells are cultured and treated with a specific RSK2 inhibitor (e.g., SL0101) or a vehicle control.[15]

-

Protein Extraction and Digestion: Proteins are extracted from the cells, and digested into peptides, typically using trypsin.

-

Phosphopeptide Enrichment: Phosphopeptides are enriched from the total peptide mixture using techniques like Titanium Dioxide (TiO₂) or Immobilized Metal Affinity Chromatography (IMAC).

-

LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).[16]

-

Data Analysis: The MS/MS data is used to identify the sequences of the phosphopeptides and quantify the changes in phosphorylation levels between the inhibitor-treated and control samples.

Cellular Assays for Phenotypic Analysis

Objective: To assess the functional consequences of RSK2 inhibition on cellular processes.

-

Cell Proliferation Assay (e.g., XTT assay):

-

Cells are seeded in 96-well plates and treated with an RSK2 inhibitor or vehicle.

-

At different time points, a solution containing a tetrazolium salt (XTT) is added to the wells.

-

Metabolically active cells reduce the XTT to a colored formazan product.

-

The absorbance of the formazan is measured using a plate reader, which is proportional to the number of viable cells.[17]

-

-

Cell Invasion Assay (e.g., Matrigel invasion assay):

-

Transwell inserts with a porous membrane coated with Matrigel are used.

-

Cells treated with an RSK2 inhibitor or vehicle are seeded in the upper chamber in serum-free media.

-

The lower chamber contains media with a chemoattractant (e.g., fetal bovine serum).

-

After incubation, non-invading cells on the upper surface of the membrane are removed.

-

Invading cells on the lower surface are fixed, stained, and counted under a microscope.

-

Visualizing RSK2 Signaling and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of RSK2 and a typical experimental workflow for identifying its downstream targets.

References

- 1. Targeting RSK2 in Cancer Therapy: A Review of Natural Products [pubmed.ncbi.nlm.nih.gov]

- 2. RSK2 and its binding partners in cell proliferation, transformation and cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | RSK2 promotes melanoma cell proliferation and vemurafenib resistance via upregulating cyclin D1 [frontiersin.org]

- 4. RSK2 and its binding partners: an emerging signaling node in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | A Rising Cancer Prevention Target of RSK2 in Human Skin Cancer [frontiersin.org]

- 7. sinobiological.com [sinobiological.com]

- 8. A Regulatory Mechanism for RSK2 NH2-Terminal Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ribosomal S6 Kinase 2 Is a Key Regulator in Tumor Promoter–Induced Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. RSK2-induced stress tolerance enhances cell survival signals mediated by inhibition of GSK3β activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Transcription-dependent and -independent signaling of RSK2 in cancer metastasis - Sumin Kang [grantome.com]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. biorxiv.org [biorxiv.org]

- 17. RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer - PMC [pmc.ncbi.nlm.nih.gov]

RSK2-IN-4: A Technical Guide for Kinase Signaling Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of RSK2-IN-4, a small molecule inhibitor of Ribosomal S6 Kinase 2 (RSK2), for its application in basic and preclinical research. RSK2 is a key downstream effector of the Ras-MAPK signaling pathway, playing a pivotal role in cell proliferation, survival, and motility. Its dysregulation is implicated in various cancers, making it an attractive target for therapeutic development. This document details the mechanism of action of this compound and related compounds, presents available quantitative data, outlines experimental protocols for its use, and situates it within the broader context of the RSK2 signaling pathway.

Introduction to RSK2 and the this compound Series

The p90 Ribosomal S6 Kinase (RSK) family consists of serine/threonine kinases that are critical downstream effectors of the Ras/mitogen-activated protein kinase (MAPK) signaling cascade. Among the four human isoforms (RSK1-4), RSK2 is frequently implicated in oncogenesis, promoting cell proliferation and survival.

This compound belongs to a series of triazole and benzotriazole derivatives identified as novel inhibitors of RSK2. These compounds were designed to target the ATP-binding site of the N-terminal kinase domain (NTKD) of RSK2. The information available for this compound from commercial vendors indicates an inhibition of 13.73% of RSK2 activity at a concentration of 10 μM[1][2]. It is described as "Compound 10" in the context of the primary research by Yuan J, et al., although this specific designation is not used in the published paper. The foundational study evaluated a series of 14 related compounds, with several demonstrating significant inhibitory activity.

Mechanism of Action

This compound and its analogues act as ATP-competitive inhibitors, binding to the ATP-binding pocket within the N-terminal kinase domain (NTKD) of RSK2[1]. Molecular docking studies from the original research suggest that the activity of these compounds is largely determined by the nature of substituents on a phenyl ring, with electron-donating groups at the 4-position enhancing inhibitory potential. This specific binding prevents the phosphorylation of downstream RSK2 substrates, thereby inhibiting the propagation of signals that promote cell growth and survival.

Quantitative Data

The primary research by Yuan J, et al. provides IC50 values for several compounds from the triazole and benzotriazole series against RSK2. While the specific data for "this compound (Compound 10)" is an inhibition percentage at a single concentration, the IC50 values for the most potent analogues from this series are presented below.

| Compound ID (Yuan J, et al.) | Chemical Class | RSK2 IC50 (μmol/L) |

| 6 | Triazole Derivative | 2.86 |

| 11 | Benzotriazole Derivative | 3.19 |

| 12 | Benzotriazole Derivative | 3.05 |

| 13 | Benzotriazole Derivative | 4.49 |

| 14 | Benzotriazole Derivative | 2.09 |

Table 1: In vitro inhibitory activity of selected triazole and benzotriazole derivatives against RSK2.

Note: At present, there is no publicly available data on the kinase selectivity profile of this compound or its analogues against a broader panel of kinases. Furthermore, no in vivo efficacy or pharmacokinetic data for this specific compound series has been published in the peer-reviewed literature.

RSK2 Signaling Pathway

RSK2 is activated downstream of the Ras/Raf/MEK/ERK cascade. Upon activation by growth factors, cytokines, or other stimuli, ERK1/2 phosphorylates and activates RSK2. Activated RSK2 then phosphorylates a wide array of cytoplasmic and nuclear substrates, influencing processes such as gene expression, cell cycle progression, and cell survival.

Experimental Protocols

The following is a generalized protocol for an in vitro kinase assay to evaluate the inhibitory potential of compounds like this compound against RSK2. This protocol is based on standard methodologies and should be optimized for specific laboratory conditions.

In Vitro RSK2 Kinase Assay

Objective: To determine the IC50 value of a test compound (e.g., this compound) against recombinant human RSK2.

Materials:

-

Recombinant active RSK2 enzyme

-

Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

RSK2 substrate (e.g., a synthetic peptide such as KRRRLSSLRA)

-

ATP solution

-

Test compound (this compound) dissolved in DMSO

-

[γ-³²P]ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (for luminescence-based assay)

-

96-well or 384-well plates

-

Phosphocellulose paper (for radiometric assay)

-

Scintillation counter or luminometer

Workflow:

Procedure (Radiometric Assay Example):

-

Prepare serial dilutions of this compound in DMSO, and then dilute further in kinase buffer.

-

In a 96-well plate, add 10 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.

-

Add 20 µL of a solution containing the RSK2 enzyme and the peptide substrate in kinase buffer to each well.

-

Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding 20 µL of kinase buffer containing ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for RSK2.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding an equal volume of 1% phosphoric acid.

-

Spot a portion of the reaction mixture from each well onto phosphocellulose paper.

-

Wash the phosphocellulose paper multiple times in phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Summary and Future Directions

This compound and the associated series of triazole and benzotriazole derivatives represent a novel class of RSK2 inhibitors. The available data demonstrates their ability to inhibit RSK2 in the low micromolar range in vitro by targeting the ATP-binding site of the N-terminal kinase domain. This makes them useful tool compounds for investigating the role of RSK2 in cellular signaling pathways in a laboratory setting.

However, for this series of compounds to advance as a viable therapeutic lead, further characterization is essential. Key areas for future research include:

-

Kinase Selectivity Profiling: A comprehensive screen against a broad panel of kinases is necessary to understand the specificity of these compounds and to identify potential off-target effects.

-

Cellular Potency: Determining the efficacy of these inhibitors in cell-based assays is crucial to confirm their ability to engage RSK2 in a cellular context and elicit a biological response.

-

In Vivo Studies: Pharmacokinetic, pharmacodynamic, and efficacy studies in animal models are required to assess the drug-like properties and therapeutic potential of this chemical series.

By addressing these knowledge gaps, the full potential of the this compound series as probes for basic research and as a foundation for the development of novel cancer therapeutics can be realized.

References

The Critical Role of RSK2 Signaling in Cancer Cell Proliferation and Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribosomal S6 Kinase 2 (RSK2), a key downstream effector of the Ras-MAPK signaling pathway, has emerged as a pivotal player in the regulation of cancer cell proliferation and survival.[1] This serine/threonine kinase is frequently overexpressed and hyperactivated in a multitude of human cancers, including those of the skin, breast, lung, and brain, often correlating with poor prognosis and resistance to therapy.[1][2] RSK2's multifaceted role in phosphorylating a wide array of cytoplasmic and nuclear substrates makes it a central node in the signaling networks that govern tumorigenesis. This technical guide provides an in-depth overview of the core aspects of RSK2 signaling, presenting quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to aid researchers and drug development professionals in this critical area of cancer biology.

RSK2 Signaling Pathway: A Visual Overview

The activation of RSK2 is a multi-step process initiated by extracellular signals that converge on the Ras-MAPK cascade. Upon activation by growth factors, cytokines, or other stimuli, extracellular signal-regulated kinase (ERK) phosphorylates and activates RSK2, which in turn phosphorylates a host of downstream targets involved in cell growth, proliferation, and survival.

References

RSK2-IN-4: A Technical Guide to its Structure and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

RSK2-IN-4, identified as compound 10 in some literature, is a known inhibitor of Ribosomal S6 Kinase 2 (RSK2). RSK2 is a serine/threonine kinase that functions as a key downstream component of the Ras-MAPK signaling pathway, playing a significant role in cell proliferation, survival, and motility. Dysregulation of the RSK2 signaling cascade has been implicated in various cancers, making it a compelling target for therapeutic intervention. This document provides a comprehensive technical overview of the chemical structure, properties, and biological activity of this compound, intended to support further research and drug development efforts.

Chemical Structure and Properties

This compound is chemically known as N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-chloroaniline. Its structure integrates a benzotriazole moiety linked via a methylene bridge to a 4-chloroaniline group.

Physicochemical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

| Property | Value | Source |

| IUPAC Name | N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-chloroaniline | - |

| Synonyms | This compound, Compound 10 | [1] |

| CAS Number | 62001-32-5 | [1] |

| Molecular Formula | C₁₃H₁₁ClN₄ | - |

| Molecular Weight | 258.71 g/mol | Calculated |

| Appearance | Pale yellow solid (predicted based on 4-chloroaniline) | [2][3] |

| Solubility | Soluble in organic solvents like DMSO. Predicted to have low solubility in water. | General knowledge |

| Melting Point | Not explicitly reported. The related compound 4-chloroaniline has a melting point of 67-70 °C. | [2] |

| Boiling Point | Not explicitly reported. The related compound 4-chloroaniline has a boiling point of 232 °C. | [2] |

Structural Representation

The two-dimensional structure of this compound is depicted below.

Biological Activity and Mechanism of Action

This compound functions as an inhibitor of RSK2. It has been reported to exhibit an inhibition rate of 13.73% against RSK2 activity at a concentration of 10 μM.[1] The primary mechanism of action involves the binding of this compound to the ATP-binding site within the N-terminal kinase domain (NTKD) of RSK2.[1] This competitive inhibition prevents the binding of ATP, which is essential for the kinase activity of RSK2, thereby blocking the phosphorylation of its downstream substrates.

RSK2 Signaling Pathway

The RSK2 signaling pathway is a critical downstream effector of the Ras/MAPK cascade. Upon stimulation by growth factors or other mitogens, a signaling cascade is initiated, leading to the activation of RSK2. Activated RSK2 then phosphorylates a variety of substrates in both the cytoplasm and the nucleus, regulating processes such as gene expression, cell cycle progression, and cell survival.

Experimental Protocols

The following section outlines a general protocol for an in vitro RSK2 kinase assay, which can be adapted to evaluate the inhibitory activity of compounds like this compound.

In Vitro RSK2 Kinase Assay (Generic Protocol)

This protocol is based on the principles of radiometric or luminescence-based kinase assays.

Materials:

-

Active recombinant human RSK2 enzyme

-

RSK2-specific substrate (e.g., a synthetic peptide like KRRRLSSLRA)

-

Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

ATP (radiolabeled [γ-³²P]ATP for radiometric assay, or unlabeled ATP for luminescence assay)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well plates

-

Phosphocellulose paper (for radiometric assay)

-

Scintillation counter (for radiometric assay)

-

Luminometer and ADP-Glo™ Kinase Assay reagents (for luminescence assay)

-

Stop solution (e.g., phosphoric acid for radiometric assay)

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Reaction Setup:

-

To each well of a 96-well plate, add the kinase assay buffer.

-

Add the RSK2 substrate.

-

Add the diluted this compound or DMSO (for control wells).

-

Add the active RSK2 enzyme to initiate a pre-incubation period (e.g., 10-15 minutes at room temperature).

-

-

Initiation of Kinase Reaction:

-

Add ATP (mixed with [γ-³²P]ATP for radiometric assay) to all wells to start the kinase reaction.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Termination of Reaction and Detection:

-

Radiometric Assay:

-

Stop the reaction by adding a stop solution (e.g., 1% phosphoric acid).

-

Spot a portion of the reaction mixture from each well onto phosphocellulose paper.

-

Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Luminescence Assay (e.g., ADP-Glo™):

-

Add ADP-Glo™ Reagent to deplete unused ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound compared to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Experimental Workflow Diagram

Conclusion

This compound is a valuable tool compound for studying the biological roles of RSK2. Its defined chemical structure and known mechanism of action as an ATP-competitive inhibitor of the RSK2 NTKD make it suitable for in vitro and potentially in-cell-based studies to probe the RSK2 signaling pathway. Further characterization, including the determination of a precise IC₅₀ value and exploration of its selectivity against other kinases, would greatly enhance its utility as a chemical probe for dissecting the intricate functions of RSK2 in health and disease.

References

Methodological & Application

Application Notes and Protocols for RSK2-IN-4 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

RSK2-IN-4 is a small molecule inhibitor of Ribosomal S6 Kinase 2 (RSK2), a serine/threonine kinase that functions as a key downstream effector of the Ras-MEK-ERK (MAPK) signaling pathway.[1] Dysregulation of the MAPK pathway and overexpression of RSK2 have been implicated in the pathogenesis of various cancers, including triple-negative breast cancer and melanoma.[2][3][4] RSK2 plays a crucial role in regulating diverse cellular processes such as cell proliferation, survival, growth, and motility, making it an attractive therapeutic target in oncology.[5] this compound exerts its inhibitory effect by binding to the ATP-binding site within the N-terminal kinase domain (NTKD) of RSK2.[1] Preliminary in vitro data indicates that this compound inhibits RSK2 activity by 13.73% at a concentration of 10 µM.[1]

These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, including protocols for assessing its biological activity and elucidating its mechanism of action.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the public domain, the following table provides a comparative summary of IC50 values for other known RSK inhibitors in various cancer cell lines. This information can serve as a valuable reference for designing initial dose-response experiments with this compound.

| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |

| SL0101 | MCF-7 | Breast Cancer | ~0.4 | [6] |

| BI-D1870 | U251 | Glioblastoma | Not specified | [7] |

| LJH685 | Melanoma Cells | Melanoma | Not specified | [8] |

| FMK | Not specified | Not specified | Micromolar range | [8] |

| Carnosol | Gastric Cancer Cells | Gastric Cancer | Not specified | [8] |

Note: The efficacy of this compound will need to be empirically determined for each cell line of interest.

Signaling Pathway

The diagram below illustrates the canonical MAPK/ERK signaling pathway leading to the activation of RSK2 and its subsequent phosphorylation of downstream targets. This compound inhibits the N-terminal kinase domain of RSK2, thereby preventing the phosphorylation of its substrates.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the effects of this compound in cell culture.

Cell Viability Assay

This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cells. A dose-response curve should be generated to determine the IC50 value.

Experimental Workflow:

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 for breast cancer, A375 for melanoma) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Treatment: Prepare a serial dilution of this compound in complete growth medium. A suggested starting range is from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration used to dissolve the inhibitor.

-

Incubation: Incubate the cells for 24, 48, or 72 hours.

-

Viability Assessment:

-

MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Add 100 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) and incubate overnight.

-

CCK-8 Assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

-

Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and use a non-linear regression analysis to determine the IC50 value.

Western Blot Analysis of Downstream Target Phosphorylation

This protocol is used to assess the inhibitory activity of this compound on the RSK2 signaling pathway by measuring the phosphorylation status of a known downstream target, such as CREB (at Ser133) or YB-1 (at Ser102).

Experimental Workflow:

Methodology:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at a concentration determined from the cell viability assay (e.g., the IC50 or 2x IC50) for a specified time (e.g., 1, 6, or 24 hours). Include a vehicle control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-CREB (Ser133), total CREB, phospho-YB-1 (Ser102), total YB-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and compare the treated samples to the vehicle control.

Conclusion

These application notes provide a framework for investigating the cellular effects of the RSK2 inhibitor, this compound. The provided protocols for cell viability and Western blot analysis are fundamental for characterizing its potency and mechanism of action. Researchers should optimize these protocols for their specific cell lines and experimental conditions. The exploration of this compound's therapeutic potential will be further enhanced by investigating its effects on other cellular processes regulated by RSK2, such as cell migration, invasion, and apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Development of a RSK Inhibitor as a Novel Therapy for Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. RSK2 promotes melanoma cell proliferation and vemurafenib resistance via upregulating cyclin D1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting RSK2 in Cancer Therapy: A Review of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identifying requirements for RSK2 specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer [frontiersin.org]

- 8. tandfonline.com [tandfonline.com]

Application Notes and Protocols: Confirming RSK2 Inhibition via Western Blot

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribosomal S6 Kinase 2 (RSK2), a key downstream effector of the Ras-MAPK signaling pathway, is a critical regulator of diverse cellular processes including cell proliferation, survival, and motility.[1] Dysregulation of RSK2 activity has been implicated in various cancers, making it an attractive therapeutic target.[2] Confirmation of target engagement and pathway modulation is a crucial step in the development of RSK2 inhibitors. This document provides a detailed protocol for utilizing Western blot analysis to confirm the inhibition of RSK2, focusing on the assessment of RSK2 phosphorylation status and the phosphorylation of its key downstream substrates.

RSK2 Signaling Pathway

RSK2 is activated downstream of the Ras-Raf-MEK-ERK cascade.[3] Upon stimulation by growth factors or other mitogens, Extracellular signal-regulated kinases 1 and 2 (ERK1/2) phosphorylate and activate RSK2.[4] Activated RSK2, in turn, phosphorylates a multitude of substrates in both the cytoplasm and the nucleus, thereby regulating gene expression and cellular function.[5] Key downstream targets that can be used to monitor RSK2 activity include CREB (cAMP response element-binding protein), YB-1 (Y-box binding protein 1), and rpS6 (ribosomal protein S6).

References

- 1. Phospho-RSK Pan (Ser221, Ser227, Ser218, Ser232) Polyclonal Antibody (PA5-37829) [thermofisher.com]

- 2. file.yizimg.com [file.yizimg.com]

- 3. The ribosomal S6 kinase 2 (RSK2)–SPRED2 complex regulates the phosphorylation of RSK substrates and MAPK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Application Notes: Utilizing RSK2-IN-4 for In Vitro Kinase Activity Assays

Introduction

Ribosomal S6 Kinase 2 (RSK2), a member of the p90 RSK family of serine/threonine kinases, is a key downstream effector of the Ras/MAPK signaling pathway.[1][2] This pathway is frequently dysregulated in various human cancers, making its components attractive targets for therapeutic development.[1][3] RSK2 is directly activated by ERK1/2 and subsequently phosphorylates a wide range of substrates involved in cell proliferation, survival, motility, and transformation.[4][5][6] Given its role in oncogenesis, the identification and characterization of specific RSK2 inhibitors are of significant interest to researchers and drug development professionals.

RSK2-IN-4 is a small molecule inhibitor that targets RSK2.[7] These application notes provide a detailed protocol for using this compound in an in vitro kinase activity assay to determine its inhibitory potential and characterize its effects on RSK2 function.

RSK2 Signaling Pathway

External stimuli such as growth factors (e.g., EGF) activate Receptor Tyrosine Kinases (RTKs), initiating a phosphorylation cascade through Ras, Raf, MEK, and ERK.[4] Activated ERK then phosphorylates and activates RSK2.[8] Active RSK2 translocates to both the cytoplasm and the nucleus, where it phosphorylates numerous substrates. Key downstream effects include the promotion of cell motility through the LARG-RhoA signaling axis and the regulation of gene expression via phosphorylation of transcription factors like CREB and epigenetic factors like Histone H3.[4][9][10]

Inhibitor Profile: this compound

This compound functions by binding to the ATP-binding site within the N-terminal kinase domain (NTKD) of RSK2, which is responsible for phosphorylating exogenous substrates.[6][7] This competitive inhibition prevents the transfer of phosphate from ATP to RSK2 substrates, thereby blocking its downstream signaling functions.

Table 1: Quantitative Data for RSK2 Inhibitors

| Inhibitor | Target(s) | Parameter | Value | Reference |

| This compound | RSK2 | % Inhibition | 13.73% at 10 µM | [7] |

| SL0101 | RSK1 / RSK2 | IC50 | ~0.4 µM (for RSK2) | [11] |

| BI-D1870 | RSK1 / RSK2 / RSK3 / RSK4 | IC50 | 10 µM (used for effect) | [12] |

| Kaempferol | RSK2 | IC50 | ~7 µM | [13] |

Note: IC50 values can vary based on assay conditions (e.g., ATP concentration, substrate, enzyme lot).

Protocol: In Vitro RSK2 Kinase Activity Assay

This protocol describes a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The luminescent signal is directly proportional to kinase activity.

Experimental Workflow

The overall workflow involves preparing the reagents, setting up the kinase reaction with the inhibitor, allowing the enzymatic reaction to proceed, and finally detecting the product to quantify kinase activity.

Materials and Reagents

-

Active Recombinant RSK2 Protein (e.g., Sigma-Aldrich Cat# R4280)[14]

-

RSK2 Substrate Peptide (e.g., KRRRLSSLRA)[14]

-

This compound (MedChemExpress)[7]

-

ATP (10 mM stock solution)

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)[14]

-

Kinase Detection Kit (e.g., ADP-Glo™ Kinase Assay, Promega)[15]

-

384-well white assay plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Step-by-Step Procedure

1. Reagent Preparation: a. Thaw all reagents on ice. b. Prepare Kinase Assay Buffer as per the manufacturer's or literature recommendations.[14] c. Prepare a working solution of RSK2 enzyme by diluting the stock in Kinase Assay Buffer. The optimal concentration should be determined empirically via an enzyme titration curve.[15] d. Prepare a Substrate/ATP mix in Kinase Assay Buffer. The final concentration of substrate and ATP in the reaction should be at or near the Km for each, if known (a common starting concentration is 25 µM ATP).[15] e. Prepare a serial dilution of this compound in Kinase Assay Buffer containing DMSO. Ensure the final DMSO concentration in all wells is constant (e.g., 1%). Prepare a "vehicle control" with only DMSO.

2. Assay Plate Setup: a. Add 1 µL of each this compound dilution (or DMSO vehicle control) to the appropriate wells of a 384-well plate.[15] b. To determine background, include "no enzyme" control wells.

3. Enzyme Addition and Pre-incubation: a. Add 2 µL of the diluted active RSK2 enzyme to all wells except the "no enzyme" controls. b. Gently mix the plate and incubate for 15-30 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.

4. Kinase Reaction Initiation and Incubation: a. Add 2 µL of the Substrate/ATP mix to all wells to initiate the kinase reaction (final volume = 5 µL). b. Mix the plate and incubate at room temperature for 60 minutes.[15] The optimal time may vary and should be determined to ensure the reaction is within the linear range.

5. Signal Detection: a. Following the 60-minute incubation, add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP. b. Incubate for 40 minutes at room temperature.[15] c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and generates a luminescent signal. d. Incubate for 30 minutes at room temperature to stabilize the signal.[15] e. Read the luminescence on a plate reader.

Data Analysis

-

Subtract the "no enzyme" background signal from all other measurements.

-

The signal from the DMSO vehicle control wells represents 100% kinase activity (uninhibited).

-

Calculate the percent inhibition for each concentration of this compound using the following formula:

% Inhibition = 100 * (1 - (Signalinhibitor / SignalDMSO))

-

Plot the % Inhibition against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Troubleshooting

-

High background signal: May be due to ATP contamination in the enzyme or substrate preparations. Ensure high-purity reagents are used.

-

Low signal-to-background ratio: The enzyme concentration may be too low, or the reaction time too short. Optimize by performing an enzyme titration and a time-course experiment.[15]

-

Inconsistent results: Ensure thorough mixing at each step and precise pipetting, especially with small volumes. Check for consistent DMSO concentration across all wells.

References

- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 2. Ribosomal S6 Kinase 2 Is a Key Regulator in Tumor Promoter–Induced Cell Transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. sinobiological.com [sinobiological.com]

- 6. RSK1 and RSK2 serine/threonine kinases regulate different transcription programs in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. pnas.org [pnas.org]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Rsk2 inhibition induces an aneuploid post-mitotic arrest of cell cycle progression in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Regulatory Mechanism for RSK2 NH2-Terminal Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. promega.com [promega.com]

Application Notes and Protocols for Cell Viability Assay with RSK2-IN-4 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction